3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal
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Overview
Description
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal is a complex organic compound characterized by its bromo and dichloro phenyl groups attached to a hydrazono-oxopropanal structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and 3,5-dichlorophenylhydrazine.
Reaction Steps: The reaction involves the formation of a Schiff base through the condensation of the aldehyde with the hydrazine derivative, followed by oxidation to form the final product.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of bromo or chloro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol, room temperature.
Substitution: Nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application, whether in research or industrial use.
Comparison with Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar structure but lacks the hydrazono-oxopropanal group.
2-(3,5-Dichlorophenyl)hydrazine: Similar hydrazine component but different aldehyde group.
Uniqueness: The presence of both bromo and dichloro phenyl groups in the same molecule, along with the hydrazono-oxopropanal structure, makes this compound unique and versatile in its applications.
This detailed overview provides a comprehensive understanding of 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2/c16-10-3-1-9(2-4-10)15(22)14(8-21)20-19-13-6-11(17)5-12(18)7-13/h1-8,21H/b14-8+,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZKPBUWFQTCKI-HCIZNNGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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